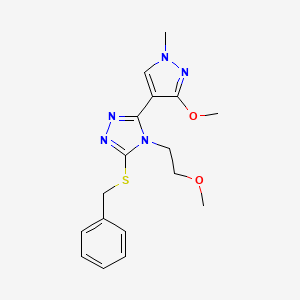
3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H21N5O2S and its molecular weight is 359.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a complex organic compound belonging to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structure of this compound, which includes a benzylthio group and a methoxy-substituted pyrazole moiety, contributes to its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N5OS with a molecular weight of 315.4 g/mol. The presence of functional groups such as methoxy and pyrazole enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₅OS |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1014072-39-9 |
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Benzylthio Group : This is done via nucleophilic substitution reactions using benzyl halides.
- Attachment of the Pyrazolyl Group : This involves condensation reactions with hydrazine and 1,3-dicarbonyl compounds.
Antimicrobial Properties
Compounds containing triazole and pyrazole structures have demonstrated significant antimicrobial activity. Research indicates that derivatives of 1,2,4-triazoles exhibit:
- Antibacterial Activity : Effective against various pathogenic bacteria.
- Antifungal Activity : Particularly against strains resistant to conventional treatments.
- Antiviral Activity : Potential efficacy against viral infections.
For instance, similar compounds have shown IC50 values in the low micromolar range against different cancer cell lines, indicating promising anticancer potential .
Anticancer Activity
The compound's mechanism of action may involve:
- Inhibition of specific enzymes or receptors.
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways.
In studies involving triazole derivatives, compounds have been reported with IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and varying efficacy against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 μM to 43.4 μM .
Case Studies
- Study on Anticancer Efficacy : A study evaluated several triazole derivatives for their cytotoxic effects on cancer cell lines. The compound showed significant activity against HCT-116 cells with an IC50 value indicating effective inhibition compared to standard chemotherapeutics .
- Antimicrobial Testing : Another study assessed the antibacterial properties of triazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
The biological activity is attributed to the interaction between the compound's functional groups and biological targets:
- Hydrogen Bonding : The triazole and pyrazolyl groups can form hydrogen bonds with enzyme active sites.
- Hydrophobic Interactions : The benzylthio group enhances binding affinity and selectivity towards specific targets.
Propiedades
IUPAC Name |
3-benzylsulfanyl-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-21-11-14(16(20-21)24-3)15-18-19-17(22(15)9-10-23-2)25-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXRPFYMPNTBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














